amine](/img/structure/B13190116.png)
[(1R)-1-(2-Methoxyphenyl)ethyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2-Methoxyphenyl)ethylamine is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Methoxyphenyl)ethylamine typically involves the reduction of the corresponding ketone, followed by reductive amination. One common method is the reduction of 2-methoxyacetophenone using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding alcohol. This intermediate is then subjected to reductive amination with methylamine in the presence of a catalyst like palladium on carbon (Pd/C) to produce the desired amine .
Industrial Production Methods
Industrial production of (1R)-1-(2-Methoxyphenyl)ethylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(2-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: It can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary and tertiary amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
(1R)-1-(2-Methoxyphenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(2-Methoxyphenyl)ethylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
(1R)-1-(2-Methoxyphenyl)ethylamine can be compared with other similar compounds, such as:
®-1-(2-Methoxyphenyl)ethylamine: Similar structure but lacks the methyl group on the amine nitrogen.
2-Methoxyphenyl isocyanate: Different functional group (isocyanate) but similar aromatic ring structure.
Ethyl[(1R)-1-(2-methoxyphenyl)ethyl]methylamine: Contains an additional ethyl group, making it bulkier and potentially altering its reactivity .
These comparisons highlight the unique structural features and reactivity of (1R)-1-(2-Methoxyphenyl)ethylamine, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(1R)-1-(2-methoxyphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3/t8-/m1/s1 |
Clé InChI |
IQVNCCSGFPMYOW-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1OC)NC |
SMILES canonique |
CC(C1=CC=CC=C1OC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)
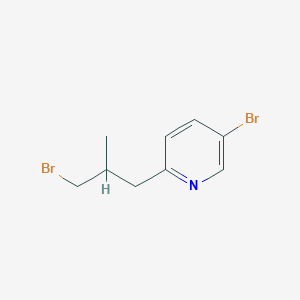
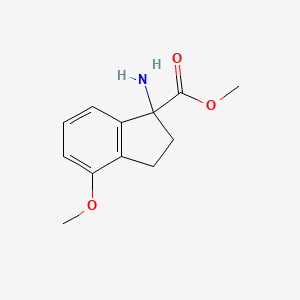
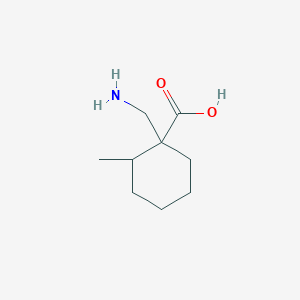
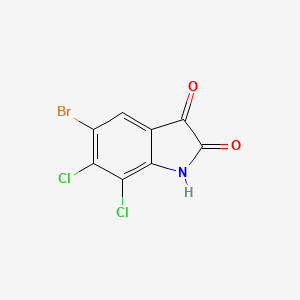
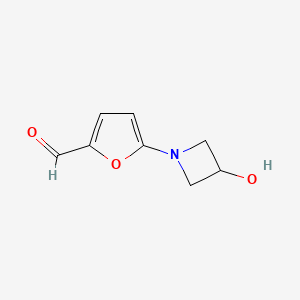

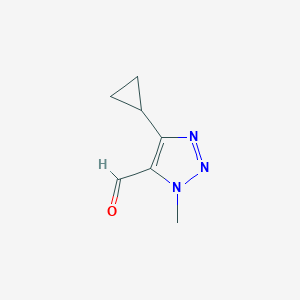

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)
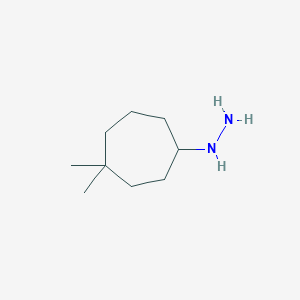

![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)
